Cas no 79183-37-2 (VU0119498)

VU0119498 structure
VU0119498 structure
Nome del prodotto:VU0119498
Numero CAS:79183-37-2
MF:C15H10BrNO2
MW:316.149403095245
MDL:MFCD01538528
CID:1796058
PubChem ID:3008304

VU0119498 Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-BROMOBENZYL)INDOLE-2,3-DIONE
    • 1H-Indole-2,3-dione, 1-[(4-bromophenyl)methyl]-
    • VU0119498
    • 1-[(4-Bromophenyl)methyl]-1H-indole-2,3-dione (ACI)
    • 1-(4-Bromobenzyl)-1H-indole-2,3-dione
    • 1-(4-Bromobenzyl)indoline-2,3-dione
    • 1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indole-2,3-dione
    • 1-[(4-Bromophenyl)methyl]indole-2,3-dione
    • N-4-Bromobenzylisatin
    • VU 0119498
    • Z 57823200
    • GTPL7632
    • Q27089172
    • AB90855
    • DA-68649
    • CHEMBL523685
    • EX-A4039
    • EU-0067620
    • BDBM50258439
    • EN300-70451
    • AH-034/08903023
    • SR-01000395993
    • HY-114933
    • VU0119498?
    • STK215777
    • AKOS000245456
    • D80582
    • AC-36484
    • S0783
    • Z57823200
    • 79183-37-2
    • SCHEMBL5430888
    • BS-46146
    • VU0119498-2
    • VU-0119498
    • 1-[(4-bromophenyl)methyl]indoline-2,3-dione
    • SR-01000395993-1
    • K015-0020
    • cid_3008304
    • CS-0064669
    • MFCD01538528
    • BCP33878
    • VU 0119498; VU-0119498
    • CCG-198352
    • MDL: MFCD01538528
    • Inchi: 1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
    • Chiave InChI: DELLOEULSHGYCG-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=CC=2)N(CC2C=CC(Br)=CC=2)C1=O

Proprietà calcolate

  • Massa esatta: 314.98949g/mol
  • Massa monoisotopica: 314.98949g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 376
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 37.4Ų

VU0119498 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BX757-20mg
VU0119498
79183-37-2 98+%
20mg
803.0CNY 2021-07-09
Enamine
EN300-70451-0.5g
1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indole-2,3-dione
79183-37-2 95.0%
0.5g
$219.0 2025-02-19
eNovation Chemicals LLC
Y1105963-1g
VU0119498
79183-37-2 95%
1g
$2200 2024-07-23
Enamine
EN300-70451-0.25g
1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indole-2,3-dione
79183-37-2 95.0%
0.25g
$140.0 2025-02-19
DC Chemicals
DC40216-100 mg
VU0119498
79183-37-2
100mg
$350.0 2022-02-28
S e l l e c k ZHONG GUO
S0783-25mg
VU0119498
79183-37-2 99.52%
25mg
¥2970.54 2023-09-15
eNovation Chemicals LLC
D963354-10mg
1-(4-BROMOBENZYL)INDOLE-2,3-DIONE
79183-37-2 98+%
10mg
$170 2023-09-02
DC Chemicals
DC40216-250 mg
VU0119498
79183-37-2
250mg
$650.0 2022-02-28
ChemScence
CS-0064669-25mg
VU0119498
79183-37-2 99.52%
25mg
$110.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8224-1 mg
VU0119498
79183-37-2 100.00%
1mg
¥301.00 2021-09-23

VU0119498 Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  overnight, rt
Riferimento
Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice
Zhu, Lu ; Rossi, Mario; Cohen, Amanda; Pham, Jonathan; Zheng, Hongchao; et al, Proceedings of the National Academy of Sciences of the United States of America, 2019, 116(37), 18684-18690

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
1.3 Solvents: Water ;  rt
Riferimento
Scaffold-Inspired Enantioselective Synthesis of Biologically Important Spiro[pyrrolidin-3,2'-oxindoles] with Structural Diversity through Catalytic Isatin-Derived 1,3-Dipolar Cycloadditions
Shi, Feng; Tao, Zhong-Lin; Luo, Shi-Wei; Tu, Shu-Jiang; Gong, Liu-Zhu, Chemistry - A European Journal, 2012, 18(22), 6885-6894

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
1.2 Catalysts: Potassium iodide ;  5 - 18 h, 80 °C
Riferimento
3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening
Lobe, Maloba M. M.; Efange, Simon M. N., Royal Society Open Science, 2020, 7(1),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetonitrile ;  16 h, rt
Riferimento
Chemical lead optimization of a pan Gq mAChR M1, M3, M5 positive allosteric modulator (PAM) lead. Part II: Development of a potent and highly selective M1 PAM
Bridges, Thomas M.; Phillip Kennedy, J.; Noetzel, Meredith J.; Breininger, Micah L.; Gentry, Patrick R.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1972-1975

VU0119498 Raw materials

VU0119498 Preparation Products

VU0119498 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79183-37-2)VU0119498
A940829
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):248.0/741.0